N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2S2/c15-10-2-1-9(24-10)8-7-23-12(19-8)20-11(21)13(14(16,17)18)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTNBFQRERZEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, thionating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, using reagents like sodium azide or amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Industrial Chemistry: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as COX-2 or 5-LOX, leading to anti-inflammatory and analgesic effects . The compound’s thiazole and thiophene rings allow it to bind effectively to these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide can be compared with other thiazole and thiophene derivatives:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its halogen substituent and overall structure.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Similar in structure, this compound is studied for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and bioavailability, making it a promising candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
